Cas no 670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine)

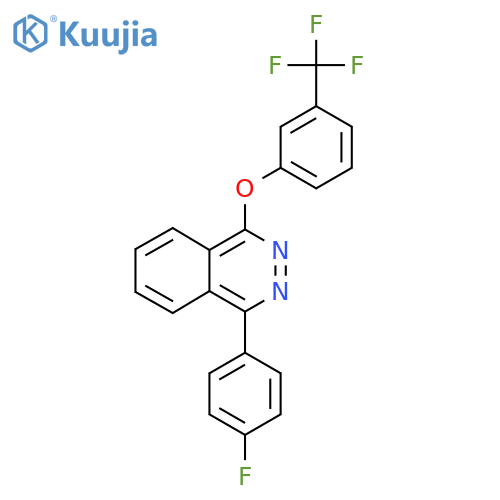

670268-53-8 structure

商品名:1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine

- AKOS000811218

- 670268-53-8

- 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine

- Z31231249

- 1-(4-fluorophenyl)-4-(3-(trifluoromethyl)phenoxy)phthalazine

- F1142-3774

-

- インチ: 1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H

- InChIKey: NHBMCFBXDPPTIL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1=C2C=CC=CC2=C(N=N1)OC1=CC=CC(C(F)(F)F)=C1

計算された属性

- せいみつぶんしりょう: 384.08857566g/mol

- どういたいしつりょう: 384.08857566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1142-3774-10mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-75mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-40mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-100mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-20mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-20μmol |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-5mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-30mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-5μmol |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1142-3774-15mg |

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |

670268-53-8 | 90%+ | 15mg |

$89.0 | 2023-07-28 |

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量